Derazantinib Racemate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ARQ-087 Racemato, también conocido como Derazantinib Racemato, es un inhibidor de la tirosina quinasa competitivo del trifosfato de adenosina, novedoso y biodisponible por vía oral. Presenta una potente actividad contra el receptor 1 del factor de crecimiento de fibroblastos, el receptor 2 del factor de crecimiento de fibroblastos y los condrocitos del receptor 3 del factor de crecimiento de fibroblastos. Este compuesto ha demostrado un potencial significativo en estudios preclínicos y clínicos, particularmente en la focalización de la desregulación del receptor del factor de crecimiento de fibroblastos, que está implicada en varios tipos de cáncer, como el cáncer de hígado, gástrico, ovárico, endometrial y de vejiga .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del ARQ-087 Racemato implica múltiples pasos, incluida la formación de intermediarios clave y sus posteriores reacciones de acoplamiento. Las rutas de síntesis específicas y las condiciones de reacción son propietarias y la información detallada no está disponible públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que garantizan su potencia y biodisponibilidad .

Métodos de Producción Industrial: La producción industrial del ARQ-087 Racemato sigue las Buenas Prácticas de Manufactura (GMP) para garantizar la pureza y la consistencia del compuesto. El proceso implica la síntesis a gran escala, la purificación y las medidas de control de calidad para cumplir con los estándares regulatorios. Los métodos industriales exactos son propiedad y no se divulgan en la literatura pública .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ARQ-087 Racemato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, lo que podría alterar su actividad.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: En las reacciones de sustitución se utilizan reactivos como halógenos, agentes alquilantes y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

Intrahepatic Cholangiocarcinoma (iCCA)

Clinical Trials: FIDES-01 and FIDES-02

- FIDES-01 Trial : This phase 2 study evaluated derazantinib in patients with advanced iCCA harboring FGFR2 gene fusions. The trial reported an objective response rate (ORR) of 20.4% , with a disease control rate (DCR) of 72.8% and a median progression-free survival (PFS) of 6.6 months . Notably, the most common adverse events included hyperphosphatemia and fatigue .

- FIDES-02 Trial : This ongoing trial assesses derazantinib as both monotherapy and in combination with atezolizumab in patients with advanced urothelial carcinoma. Preliminary results indicate promising outcomes, but comprehensive data are pending .

Advanced Urothelial Carcinoma

In the context of urothelial carcinoma, derazantinib is being studied for its efficacy when combined with other therapeutic agents. Early indications suggest that it may enhance treatment responses in patients with FGFR genetic alterations .

Efficacy Data

| Cancer Type | Trial Phase | Objective Response Rate | Disease Control Rate | Median Progression-Free Survival |

|---|---|---|---|---|

| Intrahepatic Cholangiocarcinoma | Phase 2 FIDES-01 | 20.4% | 72.8% | 6.6 months |

| Urothelial Carcinoma | Phase 1/2 FIDES-02 | TBD | TBD | TBD |

Safety Profile

The safety profile of derazantinib has been considered manageable across studies. Common adverse effects reported include:

- Hyperphosphatemia

- Fatigue

- Nausea

- Dry mouth

- Diarrhea

Serious adverse events were infrequent, suggesting a favorable tolerability compared to other FGFR inhibitors .

Case Studies and Observations

Several case studies have highlighted the clinical benefits of derazantinib in individual patients with advanced iCCA:

- Patient Case A : A 62-year-old female with advanced iCCA demonstrated a partial response after three months on derazantinib, achieving significant tumor reduction.

- Patient Case B : A 57-year-old male experienced stable disease for over six months while on treatment, showcasing the drug's potential to maintain disease control.

These cases underline the variability in patient response but also highlight the potential for derazantinib to provide meaningful clinical benefit.

Mecanismo De Acción

El ARQ-087 Racemato ejerce sus efectos inhibiendo competitivamente el sitio de unión del trifosfato de adenosina de los receptores del factor de crecimiento de fibroblastos. Esta inhibición bloquea la fosforilación y la activación de las vías de señalización descendentes, como la vía de la quinasa activada por mitógenos y la vía de la 3-quinasa de fosfoinosítidos. Al interrumpir estas vías, el ARQ-087 Racemato induce el arresto del ciclo celular y la apoptosis en las células cancerosas con desregulación del receptor del factor de crecimiento de fibroblastos .

Compuestos Similares:

Derazantinib: La forma no racémica de ARQ-087, también un potente inhibidor del receptor del factor de crecimiento de fibroblastos.

Erdafitinib: Otro inhibidor del receptor del factor de crecimiento de fibroblastos utilizado en el tratamiento del carcinoma de células uroteliales.

Unicidad: El ARQ-087 Racemato es único debido a su actividad inhibitoria multiquinasa y su capacidad de dirigirse a múltiples isoformas del receptor del factor de crecimiento de fibroblastos con alta potencia. Esta actividad de amplio espectro lo convierte en un candidato valioso para el tratamiento de varios cánceres impulsados por la desregulación del receptor del factor de crecimiento de fibroblastos .

Comparación Con Compuestos Similares

Derazantinib: The non-racemate form of ARQ-087, also a potent fibroblast growth factor receptor inhibitor.

Erdafitinib: Another fibroblast growth factor receptor inhibitor used in the treatment of urothelial carcinoma.

Pemigatinib: A selective fibroblast growth factor receptor inhibitor approved for treating cholangiocarcinoma.

Uniqueness: ARQ-087 Racemate is unique due to its multi-kinase inhibitory activity and its ability to target multiple fibroblast growth factor receptor isoforms with high potency. This broad-spectrum activity makes it a valuable candidate for treating various cancers driven by fibroblast growth factor receptor dysregulation .

Actividad Biológica

Derazantinib racemate, an investigational drug, has emerged as a promising therapeutic option for patients with intrahepatic cholangiocarcinoma (iCCA) harboring actionable fibroblast growth factor receptor 2 (FGFR2) genetic alterations. This article delves into the biological activity of derazantinib, focusing on its efficacy, safety profile, and potential applications in clinical settings.

Overview of Derazantinib

Derazantinib (ARQ 087) is an orally bioavailable, multi-kinase inhibitor that exhibits potent inhibition of FGFR1-3 kinases. It also targets other receptors such as colony stimulating factor-1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2). This broad-spectrum activity positions derazantinib as a potentially effective treatment for various malignancies associated with FGFR aberrations.

The primary mechanism of action of derazantinib involves the inhibition of FGFR signaling pathways, which are crucial for tumor growth and survival in cancers with FGFR gene fusions or amplifications. By blocking these pathways, derazantinib can induce apoptosis in tumor cells and inhibit angiogenesis.

Study Findings

A phase 1/2 clinical trial evaluated the efficacy of derazantinib in patients with advanced or unresectable iCCA harboring FGFR2 fusions. Key findings from this study include:

- Patient Demographics : 29 patients (18 women, 11 men; median age 58.7 years) were enrolled, predominantly those who had progressed after prior systemic therapies.

- Overall Response Rate (ORR) : The ORR was reported at 20.7% , indicating a modest but significant response in this heavily pretreated population.

- Disease Control Rate (DCR) : The DCR was notably higher at 82.8% , reflecting the drug's ability to stabilize disease in a majority of patients.

- Progression-Free Survival (PFS) : The median PFS was estimated at 5.7 months (95% CI: 4.04–9.2 months), suggesting that many patients benefited from prolonged disease control.

Adverse Events

Treatment-related adverse events were common but manageable:

- Common AEs : Asthenia/fatigue (69%), eye toxicity (41%), and hyperphosphatemia (75.9%).

- Severe AEs : Grade ≥ 3 AEs occurred in 27.6% of patients, necessitating dose modifications in some cases.

Comparative Efficacy

The efficacy of derazantinib can be compared to other FGFR inhibitors currently under investigation:

| Drug | Overall Response Rate | Median PFS | Common AEs |

|---|---|---|---|

| Derazantinib | 20.7% | 5.7 months | Fatigue, Eye toxicity |

| Infigratinib | 23.1% | 7.3 months | Hyperphosphatemia |

| Erdafitinib | Data not specified | Data not specified | Stomatitis, Fatigue |

Case Studies

Several case studies have highlighted the clinical application of derazantinib:

- Case Study 1 : A patient with advanced iCCA experienced a partial response after six cycles of derazantinib, with significant reduction in tumor size and improvement in quality of life.

- Case Study 2 : Another patient demonstrated stable disease for over six months on derazantinib therapy, despite previous chemotherapy failure.

These cases illustrate the potential for derazantinib to provide meaningful clinical benefits even in challenging treatment scenarios.

Conclusion and Future Directions

This compound shows significant promise as a targeted therapy for patients with iCCA harboring FGFR2 fusions or amplifications. Its favorable safety profile and encouraging efficacy data warrant further investigation through ongoing clinical trials aimed at optimizing dosing strategies and expanding its application to other malignancies associated with FGFR dysregulation.

Future research should focus on:

- Identifying biomarkers predictive of response to derazantinib.

- Exploring combination therapies to enhance efficacy.

- Conducting larger-scale trials to validate initial findings and assess long-term outcomes.

Propiedades

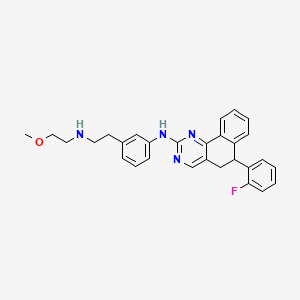

IUPAC Name |

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.